molecular formula C13H16N2O B2394365 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol CAS No. 1183790-60-4

2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol

Cat. No. B2394365
CAS RN: 1183790-60-4
M. Wt: 216.284
InChI Key: BMHILEJFLIAHKZ-UHFFFAOYSA-N
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Description

“2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclopentan-1-ol” is a compound with a molecular weight of 230.31 . It is also known as "1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol" . The compound is in oil form .


Molecular Structure Analysis

The InChI code for the compound is "1S/C14H18N2O/c1-11-15-12-6-2-3-7-13(12)16(11)10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3" . This indicates the presence of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

The compound is in oil form .

Scientific Research Applications

Nanoparticle Delivery Systems

Polymeric and solid lipid nanoparticles incorporating benzimidazole derivatives, such as carbendazim (MBC) and tebuconazole (TBZ), have been studied for their potential in agricultural applications. These nanoparticles offer advantages like altered release profiles, reduced environmental and human toxicity, and improved efficiency in plant disease prevention and treatment. The encapsulation of fungicides in nanoparticles presents a promising avenue for enhancing agricultural productivity and sustainability (Campos et al., 2015).

Antitumor Applications

Benzothiazole derivatives have been identified for their selective and potent antitumor properties. The modification of these molecules, including the introduction of amino acid conjugates, has been explored to overcome challenges posed by drug lipophilicity, improving water solubility and chemical stability. Such modifications enhance the therapeutic potential of benzothiazole derivatives against various cancer cell lines, offering a promising strategy for cancer treatment (Bradshaw et al., 2002).

Antimicrobial and DNA Protective Activities

Schiff bases derived from thiadiazole compounds have shown significant antimicrobial activity and DNA protective abilities. These findings underscore the potential of benzodiazole derivatives and their Schiff base modifications in developing new antimicrobial agents and protective agents against oxidative DNA damage (Gür et al., 2020).

Environmental Degradation Studies

The biotransformation and environmental degradation pathways of benzotriazoles, chemicals closely related to benzodiazoles, have been investigated to understand their persistence and transformation in wastewater treatment processes. Identifying transformation products and elucidating degradation mechanisms are critical for assessing the environmental impact of such compounds and improving water treatment strategies (Huntscha et al., 2014).

properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-14-10-5-2-3-6-11(10)15(9)12-7-4-8-13(12)16/h2-3,5-6,12-13,16H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHILEJFLIAHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCCC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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